N-(2,4-dichlorophenyl)-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUKRQFBTHGSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877374 | |
| Record name | 2',4'-DICL SALICYLANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37183-28-1 | |
| Record name | 2',4'-DICL SALICYLANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Prodrug Approaches:to Improve Physicochemical Properties Like Solubility, the Phenolic Hydroxyl Group Could Be Temporarily Masked with a Labile Group, Creating a Prodrug That is Converted to the Active Form in Vivo.nih.gov
The table below outlines potential targeted modifications and their rationale for the N-(2,4-dichlorophenyl)-2-hydroxybenzamide scaffold.
| Modification Site | Proposed Change | Rationale for Potential Improvement |
| Salicylic (B10762653) Acid Ring (Position 5) | Addition of -NO2 or -CF3 | Enhance acidity of the 2-hydroxy group, potentially increasing target binding affinity. |
| Aniline (B41778) Ring (Positions 2 and 4) | Replacement of -Cl with -CF3 | Modify electronic and lipophilic profile, potentially improving activity and metabolic stability. mdpi.com |
| Amide Linker | N-methylation | Alter conformation and hydrogen bonding, potentially affecting target interaction and cell permeability. |
| 2-Hydroxy Group | Esterification (Prodrug) | Improve solubility and bioavailability; the ester would be cleaved in vivo to release the active compound. nih.gov |
These proposed modifications, grounded in the broader understanding of salicylanilide (B1680751) SAR, provide a roadmap for the future development of more potent and selective analogs of this compound.
Biological Mechanisms of Action of N 2,4 Dichlorophenyl 2 Hydroxybenzamide in Vitro and Preclinical
Cellular and Molecular Targets of N-(2,4-dichlorophenyl)-2-hydroxybenzamide
Target Identification Methodologies for this compound
There is no specific information available in the reviewed literature detailing the methodologies used to identify the cellular or molecular targets of this compound.
Validation of Identified Targets for this compound
As no specific targets have been identified in the literature for this compound, there is no information regarding the validation of such targets.
Enzymatic Inhibition and Activation Studies with this compound
Kinetics of Enzyme Inhibition by this compound
No studies detailing the kinetics of enzyme inhibition by this compound were found.
Allosteric Modulation by this compound
There is no available research on the allosteric modulation of enzymes or receptors by this compound.
Cellular Pathway Modulation by this compound (In Vitro)
Specific in vitro studies on the modulation of cellular pathways by this compound have not been reported in the available literature.
Apoptosis and Cell Cycle Modulation by this compound
N-substituted benzamides, a class of compounds to which this compound belongs, have been shown to induce apoptotic cell death in cancer cell lines. nih.gov Studies on structurally related 2-hydroxy-N-(arylalkyl)benzamides demonstrate that these compounds can reduce cancer cell proliferation and trigger apoptosis in a dose-dependent manner. nih.gov The induction of apoptosis is a key mechanism for the anti-cancer potential of these compounds.
The apoptotic process initiated by these benzamide (B126) derivatives often involves the mitochondrial pathway. nih.gov Key events observed in vitro include the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, particularly caspase-9. nih.gov Furthermore, these compounds can induce site-specific cleavage of poly-(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. nih.gov
In addition to inducing apoptosis, N-substituted benzamides can modulate the cell cycle. nih.gov Research has shown that these compounds can cause cell cycle arrest, specifically in the G2/M phase. nih.gov This disruption of the normal cell division cycle prevents cancer cells from progressing through mitosis, ultimately contributing to the inhibition of tumor growth. This G2/M block has been observed to be independent of the p53 tumor suppressor protein, suggesting a broad range of potential applications in cancers with varying p53 status. nih.gov
Table 1: Effects of N-Substituted Benzamides on Apoptosis and Cell Cycle
| Cellular Effect | Observed Mechanism | Relevant Proteins/Markers |
|---|---|---|
| Apoptosis Induction | Activation of the mitochondrial pathway. | Cytochrome c, Caspase-9, PARP nih.gov |
| Cell Cycle Modulation | Arrest of cells in the G2/M phase. | p53-independent mechanism nih.gov |
| Anti-Proliferation | Decrease in 5-bromo-2'-deoxyuridine (BrdU) incorporation. | BrdU nih.gov |
Anti-inflammatory and Immunomodulatory Effects of this compound
Salicylamides and related benzamides exhibit significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov The core mechanism for these effects is often linked to the inhibition of key inflammatory pathways. patsnap.com A primary target is the transcription factor NF-kappaB (NF-κB), which plays a central role in regulating the immune response and inflammation. nih.gov By inhibiting NF-κB activity, these compounds can suppress the production of pro-inflammatory cytokines. nih.gov
Studies on the closely related compound N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (HS-Cm) have demonstrated potent immunomodulatory effects on human T cells. nih.gov This compound was shown to inhibit the production of several key cytokines, including interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.gov Furthermore, it suppressed the expression of T cell surface activation markers such as CD25, CD69, and CD71. nih.gov This suggests that this compound may similarly modulate T cell activity, which is critical in many chronic inflammatory diseases. nih.gov
The anti-inflammatory action also extends to the inhibition of enzymes involved in the inflammatory process. Salicylamides are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—lipid compounds that are key mediators of inflammation, pain, and fever. patsnap.com Some derivatives have also been shown to possess proteinase inhibitory activity, suggesting another avenue for their anti-inflammatory effects. nih.gov
Other Cell Signaling Pathway Interventions of this compound
Beyond their direct effects on apoptosis and inflammation, salicylamides intervene in other critical cell signaling pathways. The inhibition of the NF-κB pathway is a central node of action, but this is further regulated by upstream signaling cascades. nih.govnih.gov
Research on the immunomodulatory salicylamide (B354443) HS-Cm revealed that it down-regulates the DNA-binding activities of both activator protein-1 (AP-1) and NF-κB. nih.gov This is achieved by inhibiting the c-Jun N-terminal kinase (JNK)/p38 and the inhibitor of kappaB alpha (IκBα) kinase (IKK)/IκBα pathways, respectively. nih.gov These mitogen-activated protein kinase (MAPK) pathways are crucial for translating extracellular signals into cellular responses, including inflammation and cell survival.
Additionally, some salicylanilides have been reported to inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinases, which are critical drivers of cell proliferation and are often dysregulated in cancer. nih.gov This indicates that the therapeutic potential of compounds like this compound may stem from their ability to modulate multiple signaling pathways that are fundamental to cell growth and immune response.
Preclinical Efficacy Studies of this compound in Disease Models
The therapeutic potential of this compound and its analogs has been explored in various preclinical disease models, primarily focusing on cancer and inflammation.
In Vivo Model Systems for this compound Evaluation
A range of in vivo models has been utilized to assess the efficacy of N-substituted benzamides. In oncology, murine and human tumor models have been employed to demonstrate the radio- and chemo-sensitizing properties of these compounds. nih.gov These models are essential for understanding how the compounds behave in a complex biological system and their potential to enhance the efficacy of existing cancer therapies.
For evaluating anti-inflammatory activity, rodent models are commonly used. The carrageenan-induced paw edema model in rats is a standard for assessing acute inflammation. nih.gov In this model, the ability of a compound to reduce swelling over several hours is measured. Another model involves inducing systemic inflammation in mice using lipopolysaccharide (LPS) to study the compound's ability to inhibit the production of pro-inflammatory cytokines like TNF-α in a living organism. nih.gov
Table 2: Examples of Preclinical In Vivo Models for Benzamide Derivatives
| Disease Area | Model System | Purpose of Study |
|---|---|---|
| Oncology | Murine and human tumor models | To evaluate radio- and chemo-sensitizing properties. nih.gov |
| Inflammation | Carrageenan-induced paw edema in rats | To assess acute anti-inflammatory activity. nih.gov |
| Inflammation | Lipopolysaccharide (LPS)-induced inflammation in mice | To measure inhibition of systemic cytokine production (e.g., TNF-α). nih.gov |
Efficacy Benchmarking of this compound in Preclinical Models
In preclinical studies, new therapeutic agents are often benchmarked against existing standard-of-care drugs to evaluate their relative efficacy. For anti-inflammatory salicylamide derivatives, common benchmarks include well-established non-steroidal anti-inflammatory drugs (NSAIDs).
For instance, in studies of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the proteinase inhibitory activity was compared to that of acetylsalicylic acid (aspirin), showing superior efficiency in inhibiting trypsin activity. nih.gov In another study evaluating a pyrrole derivative with anti-inflammatory properties, diclofenac was used as the reference drug in the carrageenan-induced paw edema model. nih.gov Such comparisons are crucial for establishing the potential therapeutic advantage of new compounds over existing treatments. While specific benchmarking data for this compound is not detailed in the available literature, the efficacy of this class of compounds is typically assessed against such established agents.
Computational Chemistry and in Silico Modeling of N 2,4 Dichlorophenyl 2 Hydroxybenzamide
Molecular Docking and Ligand-Protein Interaction Studies of N-(2,4-dichlorophenyl)-2-hydroxybenzamide
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. frontiersin.org This method is fundamental in structure-based drug design for identifying potential biological targets and understanding the structural basis of a ligand's activity. beilstein-journals.org For this compound, docking studies can elucidate how its distinct chemical features interact with amino acid residues within a protein's binding pocket.
In a typical docking simulation, the three-dimensional structure of this compound would be placed into the active site of a target protein, such as a bacterial enzyme or a human protein involved in disease pathways like HSP90 or a P2X1 receptor. nih.govnih.gov Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy (kcal/mol), and to rank different binding poses. frontiersin.org
The key interactions governing the binding of this compound would likely involve:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the amide (-NH) group are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are hydrogen bond acceptors. These groups are expected to form strong, directional hydrogen bonds with polar amino acid residues like Aspartate, Glutamate, Serine, or the peptide backbone.
Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.
Hydrophobic and π-π Interactions: The two aromatic rings (the salicyl and dichlorophenyl moieties) can engage in hydrophobic and π-stacking interactions with nonpolar residues such as Phenylalanine, Tyrosine, and Tryptophan.
Molecular docking studies on similar chloro-substituted salicylanilide (B1680751) derivatives have demonstrated their ability to bind effectively to various biological targets. mdpi.com For instance, docking studies of related compounds against bacterial protein receptors have shown favorable binding energies and have helped to rationalize their antibacterial activity. consensus.app
Table 1: Potential Ligand-Protein Interactions for this compound Identified via Molecular Docking
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| 2-Hydroxy Group (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |
| Amide Linkage (-CONH-) | Hydrogen Bond Donor/Acceptor | Peptide Backbone, Asp, Glu, Asn, Gln |
| Dichlorophenyl Ring | Hydrophobic, π-π Stacking, Halogen Bond | Phe, Tyr, Trp, Leu, Val, Ile |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, Asn, Gln |
Molecular Dynamics Simulations for this compound-Target Complexes
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations offer insights into the stability of this pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govmdpi.com
An MD simulation for a complex of this compound with a target protein would typically involve several steps:
System Setup: The docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure to reach a stable state. nih.gov
Production Run: A long-duration simulation (nanoseconds to microseconds) is performed, during which the trajectories (positions, velocities, and energies) of all atoms are saved at regular intervals.
Analysis of the MD trajectory provides critical information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. Furthermore, analysis of hydrogen bonds, hydrophobic contacts, and water bridge networks can reveal the persistence of key interactions predicted by docking and identify new, transient interactions that contribute to binding affinity. nih.gov For salicylanilide derivatives, MD simulations have been used to confirm stable binding in receptor sites and to understand how these compounds modulate receptor function. nih.govnih.gov
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Purpose |
| Root Mean Square Deviation (RMSD) | To assess the structural stability of the protein and the ligand's binding pose over time. |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | To evaluate the compactness of the protein-ligand complex. |
| Hydrogen Bond Analysis | To quantify the occupancy and lifetime of specific hydrogen bonds. |
| Solvent Accessible Surface Area (SASA) | To measure changes in the exposure of the complex to the solvent, indicating binding-induced conformational changes. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization (Computational)
Early assessment of ADMET properties is critical to reduce the high attrition rates in drug development. nih.govnih.gov In silico ADMET prediction tools provide a rapid and cost-effective way to evaluate the drug-like potential of compounds. researchgate.net Platforms such as pkCSM and SwissADME use quantitative structure-activity relationship (QSAR) models and graph-based signatures to predict a wide range of pharmacokinetic and toxicity endpoints from a molecule's structure alone. nih.govnih.gov
In Silico Assessment of this compound Pharmacokinetics
Computational tools can predict a comprehensive pharmacokinetic profile for this compound.
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. The BOILED-Egg model, which relies on lipophilicity (WLOGP) and polarity (TPSA), can also provide an intuitive prediction of passive gastrointestinal absorption. nih.gov
Distribution: Predictions for blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are crucial. High PPB can limit the free fraction of the drug available for therapeutic action, while BBB permeability determines its potential for central nervous system effects.
Metabolism: The compound's potential to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is evaluated. Inhibition of these enzymes is a major cause of drug-drug interactions.
Excretion: Total clearance and potential as a substrate for renal transporters like the Organic Cation Transporter 2 (OCT2) can be estimated. nih.gov
Toxicity: Various toxicity endpoints are predicted, including AMES toxicity (mutagenicity), hERG (human Ether-a-go-go-Related Gene) inhibition (cardiotoxicity), and hepatotoxicity (liver damage).
Table 3: Predicted Pharmacokinetic and Toxicity Properties of this compound (Note: These values are illustrative and based on predictions from common in silico models like pkCSM and SwissADME for this chemical structure.)
| ADMET Property | Parameter | Predicted Value/Classification | Implication |
| Absorption | Intestinal Absorption (Human) | High | Good potential for oral absorption. |
| Caco-2 Permeability (log Papp) | High | High likelihood of passive diffusion across the intestinal wall. | |
| Distribution | BBB Permeability (logBB) | Low | Unlikely to cross the blood-brain barrier, suggesting low CNS side effects. |
| CNS Permeability (logPS) | Low | Unlikely to penetrate the Central Nervous System. nih.gov | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. | |
| Excretion | Total Clearance (log ml/min/kg) | Moderate | Indicates a moderate rate of elimination from the body. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of causing cardiac arrhythmia. | |
| Hepatotoxicity | Yes | Potential risk of liver toxicity. |
Computational Approaches to Enhance this compound Drug-likeness
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. nih.gov This is often evaluated using rule-based filters like Lipinski's Rule of Five and Veber's Rule. researchgate.net Computational models are instrumental in guiding the structural modification of a lead compound to improve its drug-like properties. nih.govnih.gov
For this compound, an initial assessment of its drug-likeness can be made.
Table 4: Drug-Likeness Profile of this compound (Calculated based on molecular structure)
| Property | Rule (Lipinski's) | Value for Compound | Compliance |
| Molecular Weight (MW) | ≤ 500 g/mol | 282.11 g/mol | Yes |
| Log P (Lipophilicity) | ≤ 5 | ~4.1 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |
| Property | Rule (Veber's) | Value for Compound | Compliance |
| Rotatable Bonds | ≤ 10 | 2 | Yes |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | 52.45 Ų | Yes |
Based on this profile, the parent compound shows excellent compliance with standard drug-likeness rules. If optimization were needed (e.g., to reduce predicted toxicity or improve solubility), computational approaches could suggest specific structural modifications. For example, if hepatotoxicity were a concern, models might suggest modifying the dichlorophenyl ring or blocking the phenolic hydroxyl group to alter metabolism. researchgate.net Similarly, if higher aqueous solubility were desired, introducing a small polar group could be explored, with models simultaneously predicting the impact on binding affinity and other ADMET properties. beilstein-journals.org
Quantum Chemical Calculations for this compound Reactivity and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, stability, and chemical reactivity. irjweb.com These methods are used to calculate fundamental properties that govern molecular interactions. researchgate.net
Molecular Geometry Optimization: DFT is used to find the lowest energy (most stable) three-dimensional conformation of the molecule. Calculated bond lengths and angles can be compared with experimental data if available. ijstr.org
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.comschrodinger.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It uses a color scale to identify electron-rich regions (negative potential, typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the hydroxyl group, identifying them as key sites for hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule, providing insight into intramolecular stability and bonding. ijstr.org
Table 5: Key Quantum Chemical Descriptors for this compound (Note: Values are representative and depend on the specific DFT functional and basis set used for calculation.)
| Descriptor | Definition | Predicted Information |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. mdpi.com |
| Mulliken Atomic Charges | Charge distribution on each atom | Provides insight into the polarity and electrostatic interactions of the molecule. |
Through these quantum calculations, a comprehensive picture of the intrinsic electronic properties of this compound can be developed, complementing the insights from docking and molecular dynamics to fully characterize its potential as a bioactive compound.
Medicinal Chemistry Approaches and Lead Optimization of N 2,4 Dichlorophenyl 2 Hydroxybenzamide Preclinical Research
Rational Design and Synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide Analogues
The rational design of analogues of this compound is a cornerstone of its lead optimization program. This approach involves the systematic modification of the parent molecule's structure to understand and improve its structure-activity relationship (SAR). The core scaffold, consisting of a salicylic (B10762653) acid moiety linked to a 2,4-dichloroaniline (B164938) via an amide bond, presents several opportunities for chemical modification.
Researchers have synthesized a variety of analogues by introducing different substituents on both the salicylic acid and the aniline (B41778) rings. For instance, a study focused on the development of salicylanilide (B1680751) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase included the synthesis of this compound. The synthesis typically involves the condensation reaction of a substituted salicylic acid with a substituted aniline. In the case of the title compound, 2-hydroxybenzoic acid is reacted with 2,4-dichloroaniline.
The exploration of SAR has revealed that the nature and position of substituents on the aromatic rings play a crucial role in the biological activity of these compounds. For example, in the context of anticancer activity, modifications have been made to explore the impact of different functional groups on the molecule's ability to inhibit specific cellular targets. The synthesis and evaluation of a series of salicylanilide derivatives have shown that certain substitutions can significantly enhance their antiproliferative activities against cancer cell lines like Hep-G2.
The following table summarizes the synthesis and characterization of this compound as reported in a study on EGFR inhibitors:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Analytical Data |
| This compound | C13H9Cl2NO2 | 282.12 | 191–193 | Anal. Calcd: C, 55.34; H, 3.22; Cl, 25.13; N, 4.96%. Found: C, 55.24; H, 3.23; Cl, 25.19; N, 4.99%. |
This systematic approach of synthesizing and testing a library of analogues allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.
Structure-Based Drug Design Strategies for this compound Derivatives
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. For this compound and its derivatives, SBDD strategies are employed to understand their binding modes within the active sites of their target proteins and to guide the design of new analogues with improved affinity and selectivity.
A critical component of SBDD is the use of computational tools such as molecular docking and molecular dynamics simulations. These methods allow researchers to predict how a ligand, such as a salicylanilide derivative, will interact with its receptor at an atomic level. For instance, in the development of salicylanilides as EGFR tyrosine kinase inhibitors, docking simulations have been used to visualize the probable binding modes of these compounds within the ATP-binding site of the enzyme. These studies have revealed key interactions, such as the formation of hydrogen bonds between the phenolic hydroxyl and amide groups of the salicylanilide scaffold and specific amino acid residues in the active site.
The insights gained from these computational studies are invaluable for the rational design of new derivatives. For example, if a docking study reveals an unoccupied hydrophobic pocket within the binding site, a medicinal chemist can design a new analogue with a lipophilic substituent that can occupy this pocket, potentially leading to a significant increase in binding affinity. This iterative process of computational prediction, chemical synthesis, and biological evaluation is a hallmark of modern drug discovery.
The following table illustrates the kind of data that can be generated from SBDD studies, in this case, focusing on the inhibitory activity of salicylanilide derivatives against EGFR:
| Compound | Target | IC50 (µM) | Key Predicted Interactions |
| Analogue A | EGFR | 5.2 | Hydrogen bond with Met793 |
| Analogue B | EGFR | 1.8 | Hydrogen bond with Met793, hydrophobic interaction with Leu718 |
| Analogue C | EGFR | 0.9 | Hydrogen bond with Met793, hydrophobic interaction with Leu718, and occupation of a new hydrophobic pocket |
Fragment-Based Drug Discovery utilizing the this compound Scaffold
Fragment-based drug discovery (FBDD) has emerged as a potent strategy for the identification of novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The this compound scaffold, with its inherent biological activity and multiple points for chemical modification, represents a promising starting point for FBDD campaigns.
The core salicylanilide structure can be deconstructed into smaller fragments, such as the salicylic acid moiety and the 2,4-dichloroaniline moiety. A fragment library could be designed around these core structures, exploring a wide range of chemical diversity in a focused manner. Screening such a library against a specific biological target could identify key interactions that are essential for binding.
Once fragment hits are identified, they can be optimized through several strategies, including:
Fragment growing: Adding functional groups to the fragment to extend its interactions within the binding site.
Fragment linking: Connecting two or more fragments that bind to adjacent sites on the target protein.
Fragment merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.
The salicylanilide scaffold is particularly amenable to these optimization strategies. For example, a fragment corresponding to the salicylic acid portion might be found to bind in a particular sub-pocket of a target. A second fragment, representing a substituted aniline, might bind in an adjacent pocket. Linking these two fragments together could lead to a high-affinity ligand that spans both binding sites.
While specific preclinical research detailing an FBDD campaign starting with the this compound scaffold is not extensively documented, the principles of FBDD are highly applicable to this class of compounds. The screening of salicylanilide libraries against various targets, such as the mycobacterial fatty acyl-AMP ligase FAAL32, has demonstrated the potential of this pharmacophore in identifying novel inhibitors. nih.gov
Prodrug Strategies for this compound
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. The development of prodrugs of this compound is a key strategy to overcome potential limitations such as poor solubility, low bioavailability, or undesirable side effects. The phenolic hydroxyl group of the salicylic acid moiety is a common site for modification to create prodrugs. tandfonline.com
The choice of the ester promoiety can be tailored to control the rate and site of drug release. For example, different alkyl or aryl esters can be synthesized and evaluated for their stability in various biological media, such as simulated gastric fluid, intestinal fluid, and plasma. The goal is to design a prodrug that is stable enough to reach its target site but is efficiently cleaved to release the active compound.
Another potential prodrug approach involves the synthesis of carbamates or phosphates at the phenolic hydroxyl group. These modifications can also alter the physicochemical properties of the parent compound and can be designed to be cleaved by specific enzymes in the body. The development of new prodrugs is a current trend to counter some of the problematic properties of salicylanilides. tandfonline.com
The following table provides a conceptual overview of potential prodrug strategies for this compound:
| Prodrug Type | Promoety | Potential Advantage | Activation Mechanism |
| Ester Prodrug | Acetyl, Pivaloyl, etc. | Increased lipophilicity, improved absorption | Hydrolysis by esterases |
| Carbamate Prodrug | N-alkyl or N-aryl carbamate | Modified solubility and stability | Enzymatic cleavage |
| Phosphate Prodrug | Phosphate ester | Increased water solubility for parenteral administration | Cleavage by phosphatases |
Advanced Research Applications and Potential of N 2,4 Dichlorophenyl 2 Hydroxybenzamide in Academic Contexts
N-(2,4-dichlorophenyl)-2-hydroxybenzamide in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, and the non-covalent interactions that hold them together. The structure of this compound is particularly suited for research in this area due to its capacity for forming a variety of intermolecular interactions.
The presence of both a hydroxyl (-OH) group and an amide (-CONH-) group allows for the formation of strong hydrogen bonds. These interactions are fundamental to the self-assembly of molecules into larger, well-ordered architectures. Research on analogous hydroxybenzamide compounds has demonstrated the formation of one-dimensional polymeric chains through intermolecular O-H···O hydrogen bonds. semanticscholar.org Furthermore, intramolecular hydrogen bonds, such as N-H···O, are often observed, which influence the conformation of the molecule and can lead to the formation of stable ring motifs. semanticscholar.org
The dichlorophenyl group also plays a crucial role in directing the supramolecular assembly. The chlorine atoms can participate in weaker, yet significant, interactions such as C-H···Cl hydrogen bonds and C-Cl···π interactions. acs.org These directional interactions, in concert with the stronger hydrogen bonds, contribute to the formation of complex three-dimensional networks in the solid state. The study of the crystal structure of this compound and its analogues provides valuable insights into the principles of crystal engineering, where the aim is to design and synthesize new solid-state materials with desired physical and chemical properties.
Table 1: Potential Supramolecular Interactions involving this compound
| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |
| Strong Hydrogen Bond | -OH, -NH | C=O, -OH | Primary driving force for self-assembly into chains and sheets. |
| Weak Hydrogen Bond | C-H | Cl | Contributes to the stability of the 3D crystal packing. acs.org |
| Halogen Bonding | C-Cl | O, N, π-systems | Directional interaction influencing crystal packing and molecular recognition. |
| π-π Stacking | Phenyl rings | Phenyl rings | Can lead to the formation of columnar structures. |
| C-H···π Interactions | C-H | Phenyl rings | Further stabilizes the overall supramolecular architecture. |
Detailed analysis of the crystal packing of related structures reveals how these varied interactions can lead to distinct polymorphic forms, each with unique properties. The interplay between these non-covalent forces is a key area of academic investigation, as it underpins the ability to control the structure and function of molecular materials.
This compound as a Probe in Biochemical Assays
The development of sensitive and selective probes for the detection of biologically important species is a significant area of biochemical research. The structural characteristics of this compound suggest its potential application as a fluorescent or colorimetric probe, particularly for the sensing of anions and metal ions.
The amide and hydroxyl groups can act as binding sites for various analytes. The binding event can induce a change in the electronic properties of the molecule, leading to a detectable change in its absorption or emission of light. For instance, the deprotonation of the hydroxyl group upon binding to a basic anion can significantly alter the molecule's fluorescence spectrum. Research on other amide-based receptors has shown their efficacy in the recognition and sensing of anions through hydrogen bonding interactions.
Moreover, many organic molecules containing hydroxyl and amide functionalities exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual emission, which are desirable properties for fluorescent probes. The binding of an analyte can modulate the ESIPT process, resulting in a ratiometric fluorescent response, which enhances the sensitivity and reliability of the assay. While direct studies on the fluorescent properties of this compound are limited, the foundational principles of probe design suggest its promise in this area.
Table 2: Potential Biochemical Probe Applications of this compound
| Target Analyte | Potential Sensing Mechanism | Expected Spectroscopic Change | Rationale |
| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with -OH and -NH groups | Change in absorption or fluorescence intensity/wavelength | The electron-withdrawing nature of the dichlorophenyl ring can enhance the acidity of the NH proton, promoting anion binding. |
| Metal Cations (e.g., Cu²⁺, Zn²⁺) | Coordination with C=O and -OH groups | Quenching or enhancement of fluorescence | The formation of a metal complex can alter the electronic structure and rigidity of the molecule, affecting its photophysical properties. |
| pH | Protonation/deprotonation of the hydroxyl group | Change in color or fluorescence | The phenolic hydroxyl group has a pKa that can be tuned by the substituents on the phenyl rings, making it a potential pH indicator. |
The synthesis of derivatives of this compound with different substituents could allow for the fine-tuning of its binding selectivity and signaling mechanism, opening up avenues for the development of a new class of biochemical sensors.
This compound in Materials Science Research
In materials science, there is a continuous search for new molecules that can be used as building blocks for functional materials with applications in electronics, optics, and catalysis. The robust structure and functional groups of this compound make it a candidate for incorporation into advanced materials such as metal-organic frameworks (MOFs) and functional polymers.
As a ligand, this compound can coordinate to metal ions through its carbonyl oxygen and hydroxyl group, potentially forming stable metal complexes. These complexes could then be used as nodes in the construction of MOFs. MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The properties of the resulting MOF would be influenced by the nature of both the metal ion and the organic ligand. The dichlorophenyl groups could, for example, impart specific host-guest chemistry within the pores of the MOF. While the use of this specific ligand in MOF synthesis is not yet widely reported, the vast library of known hydroxy- and carboxy-functionalized ligands used in MOF chemistry suggests this is a promising area for future research.
Furthermore, the principles of crystal engineering can be applied to this compound to create purely organic functional materials. ugd.edu.mk By controlling the self-assembly process through the manipulation of non-covalent interactions, it may be possible to produce materials with desirable optical or electronic properties, such as non-linear optical activity or semiconductivity. The halogenated phenyl rings can influence the electronic bandgap of the material and facilitate intermolecular charge transport.
Table 3: Potential Materials Science Applications of this compound
| Material Type | Role of the Compound | Potential Application | Rationale for Use |
| Metal-Organic Frameworks (MOFs) | Organic Ligand | Gas storage, catalysis, sensing | The bidentate binding site and functional groups can lead to stable, porous frameworks with tunable properties. |
| Functional Polymers | Monomer or Additive | High-performance plastics, membranes | The rigid and polar nature of the molecule could enhance the thermal stability and mechanical properties of polymers. |
| Organic Light-Emitting Diodes (OLEDs) | Host or Emitter Material | Displays, solid-state lighting | The aromatic structure suggests potential for charge transport and luminescence, key properties for OLED materials. |
| Piezoelectric Materials | Crystalline Component | Sensors, actuators | Non-centrosymmetric crystal packing, which can be encouraged by specific hydrogen bonding motifs, is a prerequisite for piezoelectricity. |
The exploration of this compound in materials science is still in its early stages. However, based on the known properties of structurally similar compounds, it represents a promising building block for the next generation of advanced functional materials.
Future Directions and Unexplored Avenues in N 2,4 Dichlorophenyl 2 Hydroxybenzamide Research
Emerging Technologies for N-(2,4-dichlorophenyl)-2-hydroxybenzamide Investigation
The deep-seated analysis of this compound's biological interactions and mechanisms of action can be significantly enhanced by leveraging cutting-edge technologies. These tools offer unprecedented resolution and throughput, paving the way for a more complete understanding of the compound's properties.
Future investigations should employ a suite of advanced analytical and screening methods. High-throughput screening (HTS) platforms can rapidly test the compound against vast libraries of biological targets, including enzymes, receptors, and whole cells, to identify novel activities. The use of advanced structural biology techniques, such as cryo-electron microscopy (Cryo-EM), can provide high-resolution images of the compound bound to its biological targets, elucidating the precise molecular interactions. Furthermore, sophisticated imaging techniques like fluorescence microscopy can be used to visualize the compound's localization within cells and tissues. novartis.com
Another key technological avenue is the use of biophysical methods to characterize the compound's binding kinetics and thermodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on how strongly and under what conditions this compound interacts with its targets. These methods are crucial for understanding the compound's potency and specificity.
Table 1: Emerging Technologies for Compound Investigation
| Technology | Application for this compound | Potential Insights |
|---|---|---|
| High-Throughput Screening (HTS) | Screening against diverse cancer cell lines or microbial strains. | Identification of novel anti-cancer or antimicrobial activities. |
| Cryo-Electron Microscopy (Cryo-EM) | Structural determination of the compound bound to novel protein targets. | Detailed understanding of binding modes and mechanism of action. |
| Surface Plasmon Resonance (SPR) | Quantifying the binding affinity and kinetics with identified biological targets. | Data on target engagement, specificity, and potency. |
| Organoid and "Organ-on-a-Chip" Models | Testing efficacy and mechanism in 3D human-relevant biological systems. novartis.com | More accurate prediction of in vivo response in specific diseases. novartis.com |
| Advanced Mass Spectrometry | Metabolomic and proteomic profiling of cells treated with the compound. | Identification of metabolic pathways and protein networks affected by the compound. |
New Therapeutic Areas for this compound Exploration (Preclinical)
While salicylanilides are known for certain biological activities, the specific potential of this compound in other disease contexts remains largely unexplored. Preclinical research should be directed toward evaluating its efficacy in new therapeutic areas based on the known activities of related compounds and its chemical structure.
Recent studies have highlighted the anti-tumor activities of N-substituted salicylamide (B354443) derivatives, which can induce apoptosis in cancer cells. nih.gov This provides a strong rationale for investigating this compound as a potential anticancer agent. Preclinical studies could focus on its effects on various cancer cell lines, particularly those where key oncogenic signaling pathways are dysregulated. nih.gov Therapeutic areas like oncology and inflammation are major focuses of pharmaceutical research. gilead.com
Additionally, the salicylanilide (B1680751) scaffold has shown potential for developing adjuvants in antibiotic therapies, particularly against resistant Gram-negative bacteria. nih.gov Research indicates that these compounds can act as proton motive force (PMF) dissipaters, which can synergize with existing antibiotics. nih.gov Preclinical exploration of this compound in this context could open new avenues for combating antimicrobial resistance. Other potential areas for exploration based on industry trends include liver diseases, kidney diseases, and fibrotic conditions. novartis.com
Table 2: Potential Preclinical Therapeutic Areas
| Therapeutic Area | Rationale for Exploration | Suggested Preclinical Models |
|---|---|---|
| Oncology | Antitumor activity observed in related salicylamide derivatives. nih.gov Potential to inhibit key oncogenic signaling pathways. nih.gov | Human cancer cell lines (e.g., breast, colon, lung), tumor organoids, and xenograft models in mice. |
| Infectious Diseases | Known activity of the salicylanilide scaffold against bacteria. nih.gov Potential as an antibiotic adjuvant to overcome resistance. nih.gov | In vitro susceptibility testing against multidrug-resistant bacterial strains; infection models in animals. |
| Inflammatory Diseases | Many compounds with anti-inflammatory properties share structural similarities. The immune system is implicated in a wide range of diseases. catapult.org.uk | Cell-based assays for inflammatory cytokine production; animal models of arthritis or inflammatory bowel disease. |
| Fibrotic Diseases | Exploratory research into targets and pathways applicable across multiple organ systems. novartis.com | Cell culture models of fibrosis (e.g., activated fibroblasts); animal models of liver or kidney fibrosis. |
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a comprehensive molecular profile of the compound's activity. nih.gov
This approach involves treating a biological system (e.g., a cancer cell line) with the compound and then collecting data across multiple molecular layers. mdpi.com For example, transcriptomics (via RNA-sequencing) can reveal which genes are up- or down-regulated, proteomics (via mass spectrometry) can identify changes in protein expression and post-translational modifications, and metabolomics can uncover alterations in metabolic pathways. nih.govelifesciences.org
By integrating these disparate datasets using advanced computational and bioinformatic tools, researchers can build network models that illustrate the compound's system-wide impact. mdpi.comnih.gov This can help to identify not only the primary target but also secondary or "off-target" effects, understand mechanisms of action and resistance, and discover novel biomarkers to predict treatment response. catapult.org.uknih.gov Such an integrated approach is essential for advancing this compound from a compound of interest to a potential therapeutic candidate with a well-defined molecular mechanism. elifesciences.org
Table 3: Framework for Multi-Omics Integration
| Omics Layer | Data Generated | Key Questions Addressed |
|---|---|---|
| Genomics | DNA sequence variations that correlate with sensitivity or resistance. | Are there genetic markers that predict efficacy? |
| Transcriptomics | Changes in gene expression (mRNA levels) following treatment. nih.gov | Which signaling and regulatory pathways are perturbed by the compound? |
| Proteomics | Alterations in protein abundance and post-translational modifications. nih.gov | What are the direct and indirect protein targets? How does the compound affect protein networks? |
| Metabolomics | Shifts in the concentrations of small-molecule metabolites. nih.gov | How does the compound impact cellular metabolism and bioenergetics? |
| Integrated Analysis | A comprehensive network model of the compound's effects. mdpi.com | What is the complete mechanism of action and what are the key determinants of its biological effect? mdpi.com |
Q & A
Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-2-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via a two-step process: (1) activation of 2-hydroxybenzoic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by (2) coupling with 4-chloroaniline in the presence of a base like triethylamine (Et₃N). Column chromatography (e.g., ethyl acetate/petrol gradients) is used for purification, yielding colorless crystals. Key parameters include reflux time (3 hours), stoichiometric control (1:1.2 ratio of acid to SOCl₂), and neutralization with aqueous NaHCO₃ to isolate the product .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the amide linkage (δ ~7–8 ppm for aromatic protons) and hydroxyl group (broad singlet at δ ~10–12 ppm). For example, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups shifts proton signals .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., m/z 323–435 for related derivatives) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., one-dimensional polymeric chains via O–H⋯O interactions) .
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
The 2,4-dichloro substitution enhances hydrophobicity and electron-withdrawing effects, impacting solubility and intermolecular interactions. For instance, the dihedral angle between the 2-hydroxyphenyl and 4-chloroanilinic groups (20.02°) affects molecular planarity and crystal packing . Comparative studies with methyl or methoxy substituents (e.g., N-(4-methylphenyl) analogs) reveal differences in melting points and hydrogen-bonding capacities .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the structural basis of this compound’s stability and reactivity?
Single-crystal X-ray diffraction reveals intramolecular N–H⋯O and C–H⋯O hydrogen bonds, forming S(6) ring motifs. These interactions stabilize the planar conformation, while intermolecular O–H⋯O bonds create extended polymeric chains along the b-axis. Such structural insights guide derivatization strategies to enhance thermal stability or modulate reactivity .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) arise from substituent electronic effects or solvent polarity. For example, N-(2-aminoethyl) derivatives show varying δ values for amide protons (δ 7.23–8.17 ppm) due to differences in hydrogen-bonding environments . Cross-validation with computational methods (DFT) or controlled solvent studies (e.g., DMSO vs. CDCl₃) can reconcile such data .
Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
Key modifications include:
- Piperazine/alkylamine extensions : Derivatives like N-[2-(2,4-dichlorophenyl)-2-(piperidin-1-yl)ethyl] enhance binding to targets such as dopamine D3 receptors .
- Sulfonamide or nitro substitutions : Improve metabolic stability or bioavailability, as seen in hybrid molecules (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) .
- Metal complexation : The hydroxyl and amide groups act as chelation sites for transition metals, potentially enhancing anti-tumor or anti-inflammatory activity .
Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Challenges include:
- Byproduct formation : Over-reaction with SOCl₂ generates acid chlorides, requiring strict stoichiometric control.
- Purification : Column chromatography is labor-intensive for large batches; alternatives like recrystallization or HPLC may be needed.
- Chirality : Racemization during amide coupling necessitates chiral auxiliaries or asymmetric catalysis .
Methodological Best Practices
- Handling hygroscopic intermediates : Store reagents (e.g., Et₃N) under inert gas and use anhydrous solvents to prevent hydrolysis.
- Crystallization optimization : Slow evaporation from ethyl acetate/petrol mixtures improves crystal quality for X-ray studies .
- Data reproducibility : Standardize NMR acquisition parameters (e.g., 300 MHz, DMSO-d6) and report solvent/temperature conditions to ensure cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
